- Synthesis of α-Ketoamides via Gold(I) Carbene Intermediates, Organic Letters, 2022, 24(24), 4349-4353

Cas no 932-87-6 ((Bromoethynyl)benzene)

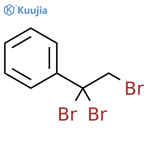

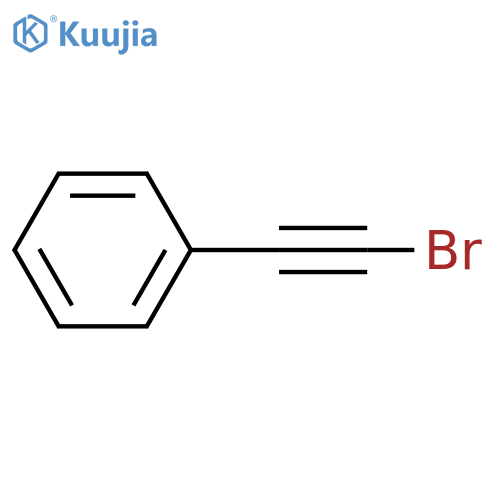

(Bromoethynyl)benzene structure

Nome del prodotto:(Bromoethynyl)benzene

(Bromoethynyl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

-

- (Bromoethynyl)benzene

- Benzene,(bromoethynyl)- (6CI,7CI,8CI,9CI)

- 1-Bromo-2-phenylacetylene

- 1-Bromo-2-phenylethyne

- 1-Phenyl-2-bromoacetylene

- 2-Bromo-1-phenylacetylene

- 2-Bromo-1-phenylethyne

- 2-Phenylethynyl bromide

- Bromo(phenyl)acetylene

- Bromophenylethyne

- Phenylacetylene bromide

- Phenylbromoacetylene

- Phenylethynyl bromide

- b-Bromo-a-phenylacetylene

- 2-bromoethynylbenzene

- 2-BROMO-ETHYNYL-BENZENE

- Phenylbromoethyne

- beta-Bromo-alpha-phenylacetylene

- Benzene, (bromoethynyl)-

- Bromophenylacetylene

- (2-bromoethynyl)benzene

- BPVHWNVBBDHIQU-UHFFFAOYSA-N

- bromoethynylbenzene

- 2-bromanylethynylbenzene

- 1-bromo-2-phenyl-acetylene

- 5787AC

- ZB1315

- ST2402506

- (Bromoethynyl)benzene, >=95.0% (HPLC

- (2-Bromoethynyl)benzene (ACI)

- Benzene, (bromoethynyl)- (6CI, 7CI, 8CI, 9CI)

- β-Bromo-α-phenylacetylene

- EN300-251747

- SCHEMBL205838

- DTXSID50239328

- DTXCID70161819

- AKOS015917544

- 932-87-6

- (Bromoethynyl)benzene, >=95.0% (HPLC)

- CS-W007004

- A51120

- DB-336169

- AS-56852

- (BROMO-ETHYNYL)-BENZENEYL (1-PHENYL,2-BROMO-ACETYLENE)

- MFCD00015715

-

- MDL: MFCD00015715

- Inchi: 1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H

- Chiave InChI: BPVHWNVBBDHIQU-UHFFFAOYSA-N

- Sorrisi: BrC#CC1C=CC=CC=1

Proprietà calcolate

- Massa esatta: 179.95700

- Massa monoisotopica: 179.95746g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 9

- Conta legami ruotabili: 1

- Complessità: 131

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 0

- XLogP3: 3.6

Proprietà sperimentali

- Densità: 1.51±0.1 g/cm3 (20 ºC 760 Torr),

- Punto di ebollizione: 96 ºC

- Punto di infiammabilità: 86.0±17.3 ºC,

- Indice di rifrazione: 1.6088 (589.3 nm 24 ºC)

- Solubilità: Quasi insolubile (0,014 g/l) (25°C),

- PSA: 0.00000

- LogP: 2.39050

- Pressione di vapore: 0.2±0.4 mmHg at 25°C

(Bromoethynyl)benzene Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Danger

- Dichiarazione di pericolo: H318-H332

- Dichiarazione di avvertimento: P280-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 20-41

- Istruzioni di sicurezza: 26-39

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:−20°C

(Bromoethynyl)benzene Dati doganali

- CODICE SA:2903999090

- Dati doganali:

Codice doganale cinese:

2903999090Panoramica:

2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

(Bromoethynyl)benzene Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-251747-0.5g |

(2-bromoethynyl)benzene |

932-87-6 | 95% | 0.5g |

$131.0 | 2024-06-19 | |

| abcr | AB440100-1 g |

(Bromoethynyl)benzene, 95%; . |

932-87-6 | 95% | 1g |

€397.80 | 2023-07-18 | |

| Chemenu | CM126513-1g |

(bromoethynyl)benzene |

932-87-6 | 95%+ | 1g |

$229 | 2024-07-19 | |

| Alichem | A019088038-1g |

(Bromoethynyl)benzene |

932-87-6 | 95% | 1g |

250.00 USD | 2021-06-17 | |

| Chemenu | CM126513-1g |

(bromoethynyl)benzene |

932-87-6 | 95% | 1g |

$234 | 2021-06-17 | |

| TRC | B623530-50mg |

(Bromoethynyl)benzene |

932-87-6 | 50mg |

$ 160.00 | 2022-06-07 | ||

| Key Organics Ltd | AS-56852-100MG |

(2-bromoethynyl)benzene |

932-87-6 | >95% | 100mg |

£116.54 | 2025-02-08 | |

| Enamine | EN300-251747-0.05g |

(2-bromoethynyl)benzene |

932-87-6 | 95% | 0.05g |

$39.0 | 2024-06-19 | |

| Enamine | EN300-251747-1.0g |

(2-bromoethynyl)benzene |

932-87-6 | 95% | 1.0g |

$168.0 | 2024-06-19 | |

| Fluorochem | 229806-250mg |

Bromoethynyl)benzene |

932-87-6 | 95% | 250mg |

£86.00 | 2022-02-28 |

(Bromoethynyl)benzene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt

Riferimento

- Highly efficient two-step synthesis of (Z)-2-halo-1-iodoalkenes from terminal alkynes, Chemical Communications (Cambridge, 2010, 46(42), 8049-8051

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 35 °C

Riferimento

- Preparation of (2-bromoethynyl)benzene compounds, China, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; rt; 3 h, rt

Riferimento

- Palladium-Catalyzed Oxygenative Cross-Coupling of Ynamides and Benzyl Bromides by Carbene Migratory Insertion, Angewandte Chemie, 2018, 57(10), 2716-2720

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt

Riferimento

- Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[g]quinolines, Organic Letters, 2018, 20(6), 1542-1545

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium fluoride , Potassium carbonate Solvents: Bromotrichloromethane

Riferimento

- Quaternary ammonium fluoride catalyzed halogenation of carbon acids by polyhaloalkanes, Journal of the Chemical Society, 1992, (17), 1200-1

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt

Riferimento

- Rhodium(I)-catalysed cycloisomerisation/6π electrocyclisation of 5-(ethynylamino)pent-2-yn-1-yl esters to 2,3-dihydrobenzo[f]indoles, New Journal of Chemistry, 2022, 46(28), 13519-13523

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C

1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C

Riferimento

- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles, Chemistry - A European Journal, 2015, 21(36), 12627-12639

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt

Riferimento

- Spirocyclization of keto-ynesulfonamides promoted by quaternary ammonium salts, Organic Chemistry Frontiers, 2019, 6(3), 373-376

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium hypobromite Solvents: Tetrahydrofuran ; 5 h, cooled

Riferimento

- Preparation of pseudopeptides as Metalloproteinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 1 - 2 h, rt

Riferimento

- Tertiary Enamide-Triggered SEAr: Domino Allylation and Enamine-Type Addition, Organic Letters, 2019, 21(6), 1569-1573

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver (graphitic carbon nitride-immobilized) Solvents: Acetone ; 2.5 h, rt

Riferimento

- Highly efficient and recyclable catalyst for the direct chlorination, bromination and iodination of terminal alkynes, Journal of Catalysis, 2017, 353, 199-204

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, 35 °C

Riferimento

- 1,1,2-Tribromoethyl arenes: novel and highly efficient precursors for the synthesis of 1-bromoalkynes and α-bromoketones, Organic Chemistry Frontiers, 2021, 8(16), 4387-4391

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt

Riferimento

- Synthesis of Fluoro- and Perfluoroalkyl Arenes via Palladium-Catalyzed [4 + 2] Benzannulation Reaction, Organic Letters, 2013, 15(10), 2562-2565

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; rt; 3 h, rt

Riferimento

- Visible-Light-Promoted Formation of C-C and C-P Bonds Derived from Evolution of Bromoalkynes under Additive-Free Conditions: Synthesis of 1,1-Dibromo-1-en-3-ynes and Alkynylphosphine Oxides, Chinese Journal of Chemistry, 2021, 39(4), 873-878

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt

Riferimento

- Ruthenium-Catalyzed Cycloaddition for Introducing Chemical Diversity in Second-Generation β-Lactamase Inhibitors, ChemMedChem, 2023, 18(9),

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 7 h, rt

Riferimento

- Photoinduced ynamide structural reshuffling and functionalization, Nature Communications, 2022, 13(1),

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile-d3 ; 24 h, rt

Riferimento

- Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition Reactions, ACS Catalysis, 2011, 1(6), 601-606

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt

Riferimento

- Photocatalytic synthesis of alkynylsulfones and alkenylsulfones using sulfonylhydrazides and alkynes, Organic & Biomolecular Chemistry, 2023, 21(28), 5747-5751

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt

Riferimento

- Transition-metal-free alkynylation of imidazoles with alkynyl bromides, Youji Huaxue, 2014, 34(7), 1352-1357

(Bromoethynyl)benzene Raw materials

(Bromoethynyl)benzene Preparation Products

(Bromoethynyl)benzene Letteratura correlata

-

Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894

-

2. Nucleophilic attack on halogeno(phenyl)acetylenes by halide ionsRyuichi Tanaka,Shì-Qín Zhèng,Kenji Kawaguchi,Takehide Tanaka J. Chem. Soc. Perkin Trans. 2 1980 1714

-

Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894

-

Fulin Yang,Jie Zhang,Qiguang Zang,Tanxiao Shen,Juechen Ni,Haoke Zhang,Jing Zhi Sun,Ben Zhong Tang Mater. Chem. Front. 2022 6 368

-

Wei Zhou,Wei Chen,Lei Wang Org. Biomol. Chem. 2012 10 4172

932-87-6 ((Bromoethynyl)benzene) Prodotti correlati

- 1537971-89-3(1-3-(dimethylamino)phenyl-2-(methylamino)ethan-1-one)

- 111819-71-7((R)-2-(tert-Butyldimethylsilyloxy)propanal)

- 111981-34-1(4-Vinylaniline hydrochloride)

- 6304-22-9(N-(2-pyridin-2-ylethyl)acetamide)

- 1086385-03-6(N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine)

- 2639406-65-6(tert-butyl 4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylate)

- 2137572-59-7(4-2-bromo-4-(trifluoromethyl)phenylmorpholin-3-one)

- 116209-27-9(3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde)

- 1338495-05-8(4-Amino-5-2-(trifluoromethoxy)benzyl-4H-1,2,4-triazole-3-thiol)

- 1705880-97-2(2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:932-87-6)(Bromoethynyl)benzene

Purezza:99%/99%/99%

Quantità:1g/5g/25g

Prezzo ($):198.0/718.0/2513.0